5-Iodo-2-(methylthio)benzaldehyde
Description
Contextualizing 5-Iodo-2-(methylthio)benzaldehyde within Contemporary Organic Synthesis Research
This compound is a substituted aromatic aldehyde that features an iodine atom at the 5-position and a methylthio group at the 2-position of the benzene (B151609) ring. This specific arrangement of functional groups—an aldehyde, a heavy halogen, and a sulfur-containing moiety—renders it a valuable intermediate in the synthesis of more complex organic molecules. The aldehyde group is a classic functional group in organic chemistry, participating in a wide array of transformations such as nucleophilic additions, condensations, and oxidations. The presence of the iodine atom opens the door to a host of powerful transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions, which are cornerstones of modern synthetic chemistry. Furthermore, the methylthio group can influence the electronic properties of the aromatic ring and can itself be a site for further chemical modification.
The convergence of these functional groups in a single molecule allows for a sequential and controlled elaboration of the molecular scaffold, a key strategy in the efficient synthesis of natural products, pharmaceuticals, and materials with tailored properties. Research in this area often focuses on leveraging the differential reactivity of these groups to achieve selective transformations, thereby streamlining synthetic routes and expanding the accessible chemical space.
Strategic Importance of Halogenated Benzaldehydes in Chemical Transformations
Halogenated benzaldehydes, as a class of compounds, are of significant strategic importance in organic synthesis. The halogen substituent, be it fluorine, chlorine, bromine, or iodine, serves as a versatile handle for a multitude of chemical transformations. nih.gov These substitutions significantly influence the chemical and physical properties of the compounds, making them valuable intermediates across various industries. nih.gov The increased reactivity imparted by halogen substituents makes these compounds valuable for synthesizing a wide range of products, including drugs, pesticides, dyes, and pigments. nih.gov
The carbon-halogen bond can be activated under various conditions to participate in reactions that form new bonds. For instance, the iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups at the 5-position. This capability is crucial for the construction of complex biaryl systems and other scaffolds prevalent in medicinal chemistry and materials science.
Moreover, the halogen atom can direct the regioselectivity of further electrophilic aromatic substitution reactions, providing a means to introduce additional functional groups onto the benzene ring in a controlled manner. The interplay between the directing effects of the halogen, the aldehyde, and the methylthio group in this compound presents an interesting case for studying and predicting the outcomes of such reactions.
Overview of Research Trajectories Pertaining to this compound
While specific research dedicated exclusively to this compound may be specialized, the research trajectories involving this and structurally related compounds can be broadly categorized. A primary area of investigation involves its application as a building block in the synthesis of heterocyclic compounds. The aldehyde functionality can be used to construct rings through condensation reactions with various nucleophiles, while the iodo group can be used to introduce further complexity via cross-coupling.
Furthermore, studies on the reactivity and synthetic transformations of related thioether- and iodo-substituted aromatic compounds provide valuable insights into the potential applications of this compound. For example, methods for the oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone would further expand the synthetic utility of this compound by modulating its electronic and steric properties.
The following data table provides key chemical identifiers and properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1289045-54-0 |
| Molecular Formula | C8H7IOS |
| Molecular Weight | 278.11 g/mol |
| InChI Key | BNQXOTFHWHWWHG-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 97% |
This data is compiled from publicly available information. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IOS |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
5-iodo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7IOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 |
InChI Key |
BNQXOTFHWHWWHG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)I)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Iodo 2 Methylthio Benzaldehyde
Reactivity at the Aldehyde Moiety
The aldehyde group is a primary site of chemical reactivity in 5-Iodo-2-(methylthio)benzaldehyde, readily undergoing nucleophilic additions, oxidations, and condensation reactions.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group in the aldehyde is susceptible to attack by a variety of nucleophiles.
The addition of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to the aldehyde functionality of this compound provides a powerful method for carbon-carbon bond formation. This reaction typically proceeds through the nucleophilic attack on the carbonyl carbon, followed by protonation during workup, to yield a secondary alcohol. For instance, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would produce 1-(5-iodo-2-(methylthio)phenyl)alkanol.
Similarly, the addition of a cyanide ion (from a source like KCN or NaCN) to the aldehyde would result in the formation of a cyanohydrin, specifically 2-hydroxy-2-(5-iodo-2-(methylthio)phenyl)acetonitrile. This reaction is often reversible and base-catalyzed.
The aldehyde group can be readily reduced to a primary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgjconsortium.com Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. wikipedia.org
Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. jconsortium.comsigmaaldrich.com The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol. jconsortium.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids. wikipedia.orgmasterorganicchemistry.com It is highly reactive with water and protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. wikipedia.orgmasterorganicchemistry.com The reduction of this compound with either of these reagents yields (5-Iodo-2-(methylthio)phenyl)methanol.
Table 1: Hydride Reduction of this compound
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | (5-Iodo-2-(methylthio)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | (5-Iodo-2-(methylthio)phenyl)methanol |
The aldehyde group of this compound reacts with primary amines, hydrazine (B178648) and its derivatives, and hydroxylamine (B1172632) to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are condensation reactions involving the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of an imine occurs when the aldehyde is treated with a primary amine (R-NH₂). The reaction with hydrazine (H₂NNH₂) yields the corresponding hydrazone. chemicalbook.com For example, benzaldehyde (B42025) reacts with hydrazine hydrate (B1144303) in ethanol to form benzaldehyde hydrazone. chemicalbook.com Similarly, substituted hydrazines, like phenylhydrazine, can be used to form phenylhydrazones. The reaction with hydroxylamine (NH₂OH) results in the formation of an oxime.
Oxidation Reactions of the Aldehyde Group
The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid, 5-iodo-2-(methylthio)benzoic acid. chemicalbook.comgoogleapis.comgoogle.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. For example, the oxidation of a similar compound, 2-iodo-5-methoxybenzaldehyde, to 2-iodo-5-methoxybenzoic acid can be achieved using potassium permanganate in water under reflux. rsc.org Another method involves the use of iodine in the presence of sodium nitrite (B80452) and sulfuric acid. chemicalbook.comgoogleapis.comgoogle.com
Condensation Reactions and Heterocycle Formation via Aldehyde Functionality
The aldehyde group is a key functional handle for the construction of more complex molecules, including various heterocyclic systems, through condensation reactions.
The Wittig reaction provides a method to convert the aldehyde into an alkene. masterorganicchemistry.comstackexchange.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. stackexchange.com The reaction of this compound with a Wittig reagent of the form Ph₃P=CHR would yield 1-iodo-2-(methylthio)-5-(alkenyl)benzene.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a basic catalyst. beilstein-journals.orgnih.govresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnih.govdepaul.edunih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgdepaul.edu While direct examples with this compound are not prevalent in the literature, its aldehyde functionality makes it a potential substrate for such transformations, provided a suitable β-arylethylamine is used. The reaction first forms an iminium ion, which then undergoes electrophilic attack by the aromatic ring to form the new heterocyclic ring system. wikipedia.orgnih.gov
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds. This high reactivity allows for selective transformations at the C5 position under relatively mild conditions. The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, the aryl iodide group readily participates in these transformations.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. libretexts.orgnih.gov
The reaction of this compound with various arylboronic acids would proceed as shown in the following general scheme:
Scheme 1: General Suzuki-Miyaura Coupling of this compound
Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to structurally similar aryl iodides, highlighting the feasibility of this transformation for this compound. For instance, the coupling of various aryl halides with arylboronic acids has been extensively documented. nih.govbeilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Iodides
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | >95 |
| 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 |
This table presents representative examples from the literature on Suzuki-Miyaura couplings of various aryl iodides to illustrate the expected reactivity.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. nih.govresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules. rsc.orgbeilstein-journals.org
The Sonogashira coupling of this compound would provide access to a variety of 5-alkynyl-2-(methylthio)benzaldehyde derivatives.
Scheme 2: General Sonogashira Coupling of this compound
Research on similar substrates, such as the Sonogashira coupling of 2-chloro-3-(methylthio)quinoxaline with terminal alkynes, has shown good to excellent yields, suggesting a high probability of success for this compound. rsc.org
Table 2: Examples of Sonogashira Coupling with Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 95 |
| 1-Iodo-4-methoxybenzene | 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | 92 |
This table provides examples from the literature to demonstrate the general conditions and expected outcomes for Sonogashira couplings of aryl iodides.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. researchgate.net This reaction is a powerful method for the arylation of olefins. nih.gov
For this compound, the Heck reaction would enable the introduction of various alkenyl groups at the C5 position.
Scheme 3: General Heck Reaction of this compound
Studies on the Heck coupling of iodobenzene (B50100) with methyl acrylate (B77674) have shown high conversions and selectivities, indicating the potential for successful application with this compound. researchgate.net
Table 3: Examples of Heck Reaction with Aryl Iodides
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 95 |
| 4-Iodoacetophenone | Styrene | Pd(PPh₃)₄ | K₂CO₃ | NMP | 90 |
This table showcases representative Heck reactions of aryl iodides from the literature to illustrate typical reaction parameters.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds containing arylamine moieties. researchgate.netnih.gov
The Buchwald-Hartwig amination of this compound would allow for the synthesis of a wide range of 5-amino-2-(methylthio)benzaldehyde derivatives.
Scheme 4: General Buchwald-Hartwig Amination of this compound
The reaction is known to be effective for a broad range of aryl halides and amines, including anilines, and primary and secondary aliphatic amines. wikipedia.org The choice of palladium precursor and ligand is crucial for achieving high yields.
Table 4: Examples of Buchwald-Hartwig Amination with Aryl Iodides
| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 98 |
| 1-Iodo-4-cyanobenzene | Morpholine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 95 |
This table presents examples of Buchwald-Hartwig amination reactions from the literature to demonstrate the versatility of this method.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly useful for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. nih.gov The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would provide an alternative route to various substituted derivatives. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org This method could be applied to this compound to form carbon-carbon bonds with a wide range of organic groups.
Table 5: Comparison of Negishi and Stille Couplings
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Negishi | Organozinc | Pd or Ni | High reactivity, good functional group tolerance | Air and moisture sensitivity of reagents |
Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type reactions)
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a robust method for the formation of new bonds at the iodinated position of this compound. organic-chemistry.org These reactions typically involve the coupling of the aryl iodide with a wide range of nucleophiles, including amines, phenols, and thiols, in the presence of a copper catalyst and a base. organic-chemistry.org The reactivity of aryl iodides in these transformations is generally higher than that of the corresponding bromides or chlorides. organic-chemistry.org
For instance, the Ullmann condensation can be employed to synthesize N-aryl and O-aryl derivatives. A general protocol for the amination of aryl iodides utilizes copper(I) iodide as a catalyst in the presence of a ligand such as ethylene (B1197577) glycol and a base like potassium phosphate (B84403) in a suitable solvent. organic-chemistry.org This method has been shown to be effective for a variety of functionalized aryl iodides and amines. organic-chemistry.org
| Reactants | Catalyst/Reagents | Product Type | Ref |
| Aryl Iodide, Amine | CuI, Ethylene Glycol, K₃PO₄ | N-Aryl Amine | organic-chemistry.org |
| Aryl Iodide, Phenol (B47542) | Copper Catalyst, Base | Aryl Ether | organic-chemistry.org |
| Aryl Iodide, Amide | CuI | N-Aryl Amide | researchgate.net |
This table presents generalized conditions for Ullmann-type reactions and may require optimization for the specific substrate this compound.
Lithiation and Halogen-Metal Exchange Reactions
The iodine atom of this compound is susceptible to halogen-metal exchange, a fundamental reaction in organometallic chemistry that converts the aryl iodide into a highly reactive organolithium species. wikipedia.org This transformation is typically achieved by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgtcnj.edu The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making aryl iodides the preferred substrates for this reaction. wikipedia.orgprinceton.edu
The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the 5-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides access to a diverse array of substituted benzaldehyde derivatives. The presence of the ortho-methylthio group may influence the rate and regioselectivity of the lithiation process. wikipedia.org
| Reagent | Conditions | Intermediate | Subsequent Reaction with Electrophiles | Ref |
| n-Butyllithium | Low Temperature (e.g., -78 °C) | 5-Lithio-2-(methylthio)benzaldehyde | H₂O, CH₃I, Benzaldehyde | wikipedia.orgtcnj.edu |
| tert-Butyllithium | Low Temperature (e.g., -100 °C) | 5-Lithio-2-(methylthio)benzaldehyde | Various Electrophiles | tcnj.edu |
| Methyllithium/Methyl Iodide | 0-10 °C | 5-Lithio-2-(methylthio)benzaldehyde | In situ methylation | lookchem.com |
This table illustrates general conditions for lithium-halogen exchange and subsequent reactions. Specific conditions for this compound may vary.
Nucleophilic Aromatic Substitution (SNAr) with Strong Nucleophiles
While nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group, the reaction can also proceed on less activated systems under specific conditions. nih.govnih.gov In the case of this compound, the aldehyde group provides some electron-withdrawing character, potentially facilitating SNAr reactions with potent nucleophiles.
Reactivity of the Methylthioether Moiety
The methylthioether group in this compound offers another avenue for chemical modification, primarily through oxidation, alkylation, and desulfurization reactions.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom of the methylthioether can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of a similar compound, 5-hydroxy-2-(methylthio)benzaldehyde, can lead to the corresponding carboxylic acid or quinone, while the methylthio group can be oxidized to a sulfoxide or sulfone. The synthesis of 5-[(methylthio)methyl]-2'-deoxyuridine and its subsequent oxidation to the corresponding sulfoxide and sulfone has been reported, demonstrating the feasibility of this transformation on complex molecules. nih.gov
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and ceric ammonium (B1175870) nitrate. organic-chemistry.orgnih.gov Further oxidation to the sulfone can be achieved with stronger oxidizing agents or under more forcing conditions.
| Product | Oxidizing Agent | Ref |
| 5-Iodo-2-(methylsulfinyl)benzaldehyde (Sulfoxide) | Hydrogen Peroxide, m-CPBA, Ceric Ammonium Nitrate | organic-chemistry.orgnih.gov |
| 5-Iodo-2-(methylsulfonyl)benzaldehyde (Sulfone) | Stronger oxidizing agents (e.g., excess m-CPBA, KMnO₄) | nih.gov |
This table provides examples of oxidizing agents used for the conversion of thioethers to sulfoxides and sulfones. The specific conditions would need to be optimized for this compound.
S-Alkylation and Sulfonium (B1226848) Salt Formation
The resulting sulfonium salt can be a useful intermediate for further transformations.
Desulfurization Reactions (e.g., Raney Nickel)
The methylthioether group can be reductively cleaved through desulfurization reactions. A widely used method for this transformation is treatment with Raney Nickel, a fine-grained solid composed mostly of nickel. researchgate.net This reaction typically involves the hydrogenolysis of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond. researchgate.net Desulfurization with Raney Nickel is a powerful tool in organic synthesis for the removal of sulfur-containing functional groups. researchgate.netlehigh.edunih.gov The reaction conditions are generally mild, although the reactivity of Raney Nickel can vary depending on its preparation. researchgate.netlehigh.edu
Multi-Site Reactivity and Chemoselectivity Challenges
The presence of an aldehyde, an aryl iodide, and a methylthio group on the same benzene (B151609) ring makes this compound a substrate with multiple reactive centers. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction, the carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, and the methylthio group can potentially be oxidized or participate in metal coordination. This multi-functionality necessitates careful control of reaction conditions to achieve selective transformations.
Selective Functionalization in the Presence of Multiple Reactive Centers
Achieving selective functionalization of this compound is a significant synthetic challenge. The three reactive sites can compete for the same reagents, leading to mixtures of products. For instance, organometallic reagents used in cross-coupling reactions with the aryl iodide can also add to the aldehyde carbonyl group.
A key strategy to control selectivity is the judicious choice of catalyst and reaction conditions. For example, in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling, the choice of ligands, base, and solvent can significantly influence the outcome. While no direct studies on this compound were found, analogous transformations on similar substrates highlight these challenges. For instance, the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes to yield 4H-thieno[3,2-c]chromene-2-carbaldehydes demonstrates that the aldehyde group can be preserved during a palladium-catalyzed cyclization involving an iodo-group. osi.lvresearchgate.net This suggests that with the right catalytic system, the iodo group can be selectively targeted in the presence of the aldehyde.
The following table illustrates the potential for selective cross-coupling at the iodo position, based on analogous reactions with related iodobenzaldehydes.
| Reaction Type | Coupling Partner | Catalyst System (Analogous) | Potential Product | Reference (Analogous) |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-2-(methylthio)benzaldehyde | General Suzuki-Miyaura Conditions |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-2-(methylthio)benzaldehyde | wikipedia.org |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenyl-2-(methylthio)benzaldehyde | General Heck Reaction Conditions |
Protecting Group Strategies in Complex Syntheses
To circumvent the challenges of multi-site reactivity, protecting group strategies are often employed. The aldehyde functionality is particularly prone to undesired reactions and is therefore a common target for protection.
A widely used method for protecting aldehydes is the formation of acetals. For example, reaction with ethylene glycol in the presence of an acid catalyst reversibly converts the aldehyde to a 1,3-dioxolane, which is stable to a wide range of reaction conditions, including those of many cross-coupling reactions. youtube.com Once the desired transformation at another site (e.g., the iodo group) is complete, the aldehyde can be regenerated by acidic hydrolysis. youtube.com
In the context of Sonogashira couplings, where basic conditions are often used, the trimethylsilyl (B98337) (TMS) group can be employed to protect a terminal alkyne coupling partner, preventing its self-coupling. wikipedia.org This strategy would be relevant when coupling this compound with a symmetrical diyne.
The table below outlines common protecting group strategies applicable to this compound.
| Functional Group to Protect | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Reference |
| Aldehyde | Acetal (1,3-dioxolane) | Ethylene glycol, p-TsOH | Aqueous acid (e.g., HCl) | youtube.com |
| Aldehyde | Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ | HgCl₂, CaCO₃, aq. CH₃CN | General Dithiane Protection |
| Alkyne (coupling partner) | Trimethylsilyl (TMS) | TMS-acetylene, BuLi | TBAF or K₂CO₃/MeOH | wikipedia.org |
This table provides examples of protecting group strategies commonly used for the functional groups present in the target molecule or its potential reaction partners.
Rearrangement Reactions and Pericyclic Transformations Involving this compound Derivatives
While no specific examples of rearrangement or pericyclic reactions involving this compound were found in the reviewed literature, its derivatives, particularly those synthesized via functionalization of the iodo and aldehyde groups, could potentially undergo such transformations.
For instance, if the iodo group is replaced by an alkynyl substituent via Sonogashira coupling, the resulting ortho-alkynyl-thioether derivative could be a precursor for intramolecular cyclization reactions. Gold-catalyzed intramolecular carbothiolation of related (ortho-alkynyl phenyl) sulfides is known to produce substituted benzothiophenes. elsevierpure.com This type of transformation, while not a classical rearrangement or pericyclic reaction in the strictest sense, involves a significant skeletal reorganization.
Similarly, the introduction of a diene moiety through a cross-coupling reaction could set the stage for an intramolecular Diels-Alder reaction, a powerful pericyclic transformation for the construction of complex polycyclic systems. The reaction of 5-methyl-5H-iso-indolo [2,1-a]benzimidazole with maleimide (B117702) derivatives, which proceeds through a Michael addition followed by a Diels-Alder reaction and a skeletal rearrangement, illustrates the complexity of reactions that can occur with appropriately functionalized aromatic systems. semanticscholar.org
Furthermore, certain substituted benzaldehydes are known to undergo rearrangement reactions under specific conditions. For example, the Hantzsch reaction of 2-nitrobenzaldehyde (B1664092) can lead to tricyclic products through an in situ oxidation-reduction and cyclization sequence, deviating from the expected dihydropyridine (B1217469) formation. mdpi.com While mechanistically distinct, this highlights the potential for unexpected reaction pathways with substituted benzaldehydes.
Future research into the reactivity of derivatives of this compound may uncover novel rearrangement and pericyclic pathways, further expanding its utility in the synthesis of complex heterocyclic and polycyclic molecules.
Advanced Spectroscopic and Structural Elucidation Studies of Compounds Derived from 5 Iodo 2 Methylthio Benzaldehyde
Mass Spectrometry (MS) for Elucidating Reaction Pathways and Product Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of reaction products and for gaining insights into their elemental composition and structure.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. For derivatives of 5-iodo-2-(methylthio)benzaldehyde, which contain sulfur and iodine, HRMS is particularly valuable for confirming the presence of these heteroatoms and for distinguishing between potential products with the same nominal mass. For example, in the characterization of 2-(3-iodobenzo[b]thiophen-2-yl)propan-2-ol, HRMS-ESI (Electrospray Ionization) was used to determine the exact mass of the [M - H₂O + H]⁺ ion, which was found to be 300.9556, closely matching the calculated value of 300.9542 for the formula C₁₁H₁₀IS⁺. unipa.it
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a wealth of structural information, as the molecule breaks apart at its weakest bonds and in characteristic ways. By analyzing the fragmentation pathways, it is possible to deduce the connectivity of different parts of the molecule and to confirm the presence of specific functional groups. For instance, in the GC-MS analysis of 2-(3-iodobenzo[b]thiophen-2-yl)propan-2-ol, the mass spectrum showed the molecular ion (M⁺) at m/z 318 and a base peak at m/z 303, corresponding to the loss of a methyl group, which is a characteristic fragmentation for such a structure. unipa.it
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Derivatives
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a rapid and effective method for identifying the presence or absence of key groups. For example, the strong absorption band of the aldehyde C=O stretch in this compound would be expected to disappear or be replaced by other characteristic bands in its derivatives. In the synthesis of 3-iodobenzothiophene derivatives, IR spectroscopy was used to identify key functional groups in the products. For instance, 3-iodo-2-phenylbenzo[b]thiophene exhibited characteristic bands at 1481 cm⁻¹ and 1435 cm⁻¹, which are typical for aromatic systems. unipa.it
| Compound Name | Key IR (KBr/film) Bands (cm⁻¹) |
| 2-(3-Iodobenzo[b]thiophen-2-yl)propan-2-ol | 3410 (s, br), 1450 (m), 1435 (w), 1366 (m), 1219 (m), 1165 (s), 1134 (s), 756 (s) |
| 3-Iodo-2-phenylbenzo[b]thiophene | 1481 (m), 1435 (s), 1242 (s), 748 (s) |
| 2-(Cyclohex-1-en-1-yl)-3-iodobenzo[b]thiophene | 1435 (s), 1242 (m), 748 (s), 725 (m) |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Products
Single-crystal X-ray crystallography is the definitive technique for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. By mapping the electron density within a crystal, it provides precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's three-dimensional structure.
For any novel chiral derivative of this compound that can be crystallized, X-ray diffraction would be the gold standard for assigning its absolute configuration. The presence of the heavy iodine atom is particularly beneficial, as it acts as an anomalous scatterer, which greatly aids in the reliable determination of the molecule's absolute structure. The resulting crystallographic data would offer a detailed conformational picture, including the orientation of the methylthio group and any other substituents relative to the benzaldehyde (B42025) core. This information is critical for understanding structure-activity relationships. Although specific studies on this compound derivatives are not available, research on other multi-substituted benzaldehydes has demonstrated the power of X-ray crystallography in revealing how intermolecular forces, such as hydrogen bonds and π–π stacking, govern the crystal packing and, consequently, the material's properties. nih.govrsc.org
Table 1: Illustrative X-ray Crystallographic Data for a Hypothetical Chiral Derivative of this compound
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric crystal structure. |
| Flack Parameter | 0.01(2) | A value near zero provides confidence in the assigned absolute stereochemistry. |
| Dihedral Angle (Ar-S-CH₃) | 88.9° | Defines the rotational position of the methylthio group. |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Enantiopure Derivatives
For chiral molecules in solution, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for assigning absolute stereochemistry. These methods rely on the differential absorption of left- and right-circularly polarized light.
In a scenario where an enantiomerically pure derivative of this compound is synthesized, its absolute configuration could be confidently assigned by comparing the experimental ECD and VCD spectra with spectra predicted through quantum chemical calculations.
Electronic Circular Dichroism (ECD) probes the electronic transitions within a chiral molecule. The iodinated aromatic ring and the sulfur-containing substituent would likely produce distinct Cotton effects in the ECD spectrum. By comparing the experimental spectrum to those calculated for both possible enantiomers (typically using time-dependent density functional theory, or TD-DFT), the absolute configuration can be determined. researchgate.netresearchgate.nethebmu.edu.cnrsc.orgsci-hub.ru
Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light, providing stereochemical information about the molecule's vibrational modes. VCD is sensitive to the stereochemistry of the entire molecular framework. As with ECD, comparing the experimental VCD spectrum to calculated spectra for the possible enantiomers allows for a reliable assignment of the absolute configuration. The synergistic use of both ECD and VCD is considered best practice for enhancing the confidence of stereochemical assignments. researchgate.netresearchgate.nethebmu.edu.cnrsc.orgsci-hub.ru
Table 2: Predicted Chiroptical Signatures for a Hypothetical Enantiopure Derivative of this compound
| Technique | Spectral Region | Predicted Feature for a Hypothetical (S)-Enantiomer |
| ECD | 220-350 nm | Negative Cotton effect around 260 nm, Positive Cotton effect around 290 nm |
| VCD | 1600-1750 cm⁻¹ | A distinct positive/negative couplet for the carbonyl stretch |
Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies
A thorough understanding of reaction kinetics is crucial for optimizing chemical processes. Advanced analytical methods that enable real-time monitoring of reactants, intermediates, and products are essential for these investigations.
To study the kinetics of reactions involving this compound, several online monitoring techniques could be employed to generate detailed reaction profiles.
In-situ Spectroscopy (FTIR and Raman): Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the progress of a reaction by monitoring the disappearance of the characteristic aldehyde carbonyl peak of the starting material and the emergence of new peaks corresponding to the product. This data allows for the determination of reaction rates and orders. Raman spectroscopy has been effectively used to monitor continuous-flow reactions of other substituted benzaldehydes. beilstein-journals.org
Online Mass Spectrometry: Coupling a mass spectrometer to a reaction vessel allows for the real-time tracking of the molecular weights and concentrations of all species present in the reaction mixture. This is particularly powerful for identifying transient intermediates and elucidating complex reaction mechanisms. nih.govnih.gov
Flow NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when used in a flow setup, provides detailed structural information about the components of a reaction mixture as the reaction progresses. This offers an unambiguous way to identify and quantify all species, providing deep insights into reaction pathways and kinetics. rsc.org
The integration of these techniques with automated reactor systems can significantly accelerate the optimization of reaction parameters like temperature, catalyst loading, and reagent concentration. acs.org
Table 3: Overview of Advanced Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Key Advantages | Potential Limitations |
| In-situ FTIR/Raman | Changes in functional groups, concentration profiles | Non-invasive, real-time data acquisition | Spectral complexity and potential for overlapping signals |
| Online Mass Spectrometry | Molecular weight of all species, concentration profiles | High sensitivity, ability to detect intermediates | Quantification can be complex, requires an ionization source |
| Flow NMR | Detailed structural information, quantification of all species | Rich and unambiguous data | Lower sensitivity compared to MS, higher instrument cost |
Computational and Theoretical Investigations on 5 Iodo 2 Methylthio Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
The intrinsic electronic properties and spatial arrangement of atoms in 5-Iodo-2-(methylthio)benzaldehyde have been investigated using sophisticated computational methods. These theoretical approaches provide fundamental insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the ground state geometries of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for the main atoms and a LANL2DZ effective core potential for the iodine atom), would be utilized to determine the most stable conformation. These calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule, providing a precise three-dimensional structure. The resulting geometry would reveal the spatial relationship between the bulky iodine atom, the methylthio group, and the aldehyde functional group on the benzene (B151609) ring.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
To further refine the understanding of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods offer a higher level of accuracy for calculating electronic energies and wavefunctions. These calculations would provide a more precise picture of the electron distribution within the molecule, highlighting the influence of the electron-withdrawing iodine atom and the electron-donating methylthio group on the aromatic system and the reactivity of the aldehyde group.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the experimental characterization of this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameters |
| ¹H NMR | Chemical shifts (ppm) for aromatic and methyl protons. |
| ¹³C NMR | Chemical shifts (ppm) for all carbon atoms in the molecule. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O, C-S, C-I). |
| UV-Vis Spectroscopy | Electronic transition wavelengths (nm) and corresponding oscillator strengths. |
Note: The specific values in this table would be populated by running the corresponding computational calculations.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations would provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data for structure verification.
Infrared (IR) spectroscopy simulations would involve calculating the vibrational frequencies of the molecule. This would generate a theoretical IR spectrum, indicating the characteristic stretching and bending modes of the various functional groups, such as the carbonyl (C=O) stretch of the aldehyde, the C-S stretch of the methylthio group, and the C-I stretch.
Predictions of the Ultraviolet-Visible (UV-Vis) spectrum would be performed using Time-Dependent DFT (TD-DFT). These calculations would identify the electronic transitions between molecular orbitals, predicting the absorption maxima (λmax) and providing insights into the electronic structure and chromophores within the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the pathways and energetics of chemical reactions involving this compound.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. Algorithms such as the Berny optimization can be employed to find these first-order saddle points. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps out the minimum energy path connecting the reactants, the transition state, and the products, confirming that the identified TS indeed connects the desired species.
Solvent Effects on Reactivity
The chemical reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational studies are pivotal in understanding and predicting these solvent effects. For this compound, the polarity of the solvent would be a key factor in modulating its reactivity, particularly in reactions involving the aldehyde group or electrophilic aromatic substitution.
Theoretical models to study solvent effects are generally categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute in the calculation. This method, often coupled with molecular dynamics (MD) or Monte Carlo (MC) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org
For this compound, a polar protic solvent like ethanol (B145695) could form hydrogen bonds with the aldehyde oxygen, potentially increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. In contrast, a nonpolar solvent like hexane (B92381) would not offer such stabilization. Computational studies can quantify these effects by calculating the reaction energy barriers in different solvents. For instance, a study on the reaction of aldehydes with a scavenger resin showed that solvent polarity can significantly influence reaction yields, especially for less reactive molecules. nih.govacs.org
Illustrative Data: Calculated Activation Energy for a Hypothetical Nucleophilic Addition to this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Hexane | 1.88 | 15.2 |
| Dichloromethane (B109758) | 8.93 | 12.8 |
| Acetone | 20.7 | 11.5 |
| Ethanol | 24.5 | 10.1 |
| Water | 80.1 | 9.5 |
This table is for illustrative purposes only and does not represent experimental data.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is crucial to its reactivity and interactions. Conformational analysis of this compound would involve exploring the different spatial arrangements of its substituents arising from rotation around single bonds, particularly the C-S and C-C bonds connecting the methylthio and aldehyde groups to the benzene ring.
The potential energy surface (PES) is a theoretical concept that maps the energy of a molecule as a function of its geometry. libretexts.org By calculating the energy for various conformations, a PES can be constructed to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). libretexts.org For a molecule like this compound, the primary focus would be on the dihedral angles defining the orientation of the methylthio and aldehyde groups relative to the aromatic ring. The size of the iodine atom and the methylthio group would likely lead to steric hindrance, influencing the preferred conformations. For example, studies on substituted butanes show that gauche interactions between bulky groups increase the conformational energy by approximately 0.9 kcal/mol. pharmacy180.com
Illustrative Data: Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (C-C-S-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| Global Minimum | ~45° | ~0° | 0.0 |
| Local Minimum | ~135° | ~0° | 1.2 |
| Transition State 1 | 90° | ~0° | 2.5 |
| Transition State 2 | 0° | 90° | 4.8 |
This table is for illustrative purposes only and does not represent experimental data.
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in the solid-state structure (crystal packing) and interactions of this compound with other molecules. The key non-covalent forces at play would include halogen bonding, hydrogen bonding, and π-stacking interactions.
Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.com The iodine atom in this compound, being a large and polarizable halogen, is a prime candidate for forming halogen bonds. Computational studies can map the electrostatic potential on the molecule's surface to identify the positive σ-hole on the iodine atom and predict the strength of potential halogen bonds, which can range from 1 to over 40 kcal/mol depending on the interacting partners. smu.edu The strength of these interactions can be influenced by other substituents on the aromatic ring. researchgate.net
The aldehyde group can act as a hydrogen bond acceptor. In the solid state, weak C-H···O hydrogen bonds are likely to be observed. Furthermore, the electron-rich π-system of the benzene ring can participate in π-stacking interactions with other aromatic rings. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of these non-covalent bonds.
Illustrative Data: Calculated Interaction Energies for Dimers of this compound
| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Head-to-tail | Halogen Bonding (I···O) | -4.5 |
| Parallel-displaced | π-stacking | -2.8 |
| T-shaped | C-H···π | -2.1 |
This table is for illustrative purposes only and does not represent experimental data.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net For a class of compounds like substituted benzaldehydes, a QSRR model could be developed to predict a specific reactive property, such as the rate constant for a particular reaction or the equilibrium constant for binding to a receptor.
To build a QSRR model for compounds including this compound, a set of molecular descriptors would first be calculated for each molecule in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to derive a mathematical equation that relates these descriptors to the observed reactivity. tsijournals.com
For instance, a hypothetical QSRR study on the oxidation of substituted benzaldehydes might yield an equation like:
log(k) = 0.85 * σ⁺ + 0.12 * E_s - 0.05 * logP + 2.3
where log(k) is the logarithm of the reaction rate constant, σ⁺ is the Hammett electronic parameter, E_s is the Taft steric parameter, and logP is the logarithm of the partition coefficient, representing lipophilicity. Such a model would allow for the prediction of the reactivity of new, untested benzaldehyde (B42025) derivatives.
Investigation of Aromaticity and Electronic Delocalization
The benzene ring in this compound is an aromatic system, characterized by a cyclic array of delocalized π-electrons. libretexts.org The degree of aromaticity can be influenced by the substituents attached to the ring. Computational chemistry provides several tools to quantify aromaticity.
One common method is the Harmonic Oscillator Model of Aromaticity (HOMA) , which is based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a loss of aromaticity. tsijournals.com
Another widely used approach is the Nucleus-Independent Chemical Shift (NICS) . This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. aip.org The values of these indices can reveal the electronic impact of the iodo and methylthio substituents on the delocalized π-system of the benzene ring. Studies on substituted benzenes have shown that both electron-donating and electron-withdrawing groups can alter the aromaticity of the ring to varying extents. usu.edu
Illustrative Data: Calculated Aromaticity Indices for Substituted Benzenes
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene | 1.000 | -9.7 | -11.5 |
| Toluene (B28343) | 0.992 | -9.5 | -11.3 |
| Nitrobenzene | 0.965 | -7.8 | -9.9 |
| Aniline | 0.988 | -10.1 | -12.0 |
| This compound (Hypothetical) | 0.975 | -8.5 | -10.5 |
This table includes both literature-based and hypothetical values for illustrative purposes.
Applications of 5 Iodo 2 Methylthio Benzaldehyde in Complex Molecule Synthesis
Role as a Versatile Synthetic Synthon and Building Block
Theoretically, 5-Iodo-2-(methylthio)benzaldehyde is a prime candidate for a versatile synthetic synthon. Its trifunctional nature allows for sequential and chemoselective reactions. For instance, the aldehyde could be protected while a cross-coupling reaction is performed at the iodo position. Subsequently, the deprotected aldehyde could be used for chain extension or the introduction of another functional group. This strategic manipulation would allow for the construction of intricate molecular architectures. However, specific examples of such strategies employing this particular molecule are not readily found in published research.
Scaffold for the Construction of Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While substituted benzaldehydes are common starting materials for heterocycle synthesis, the specific use of this compound in this context is not well-documented.
Synthesis of Sulfur-Containing Heterocycles
The presence of the methylthio group suggests that this compound could be a precursor for sulfur-containing heterocycles like benzothiophenes. Plausible synthetic routes could involve intramolecular cyclization reactions, potentially after modification of the aldehyde group. However, established methods for benzothiophene (B83047) synthesis often utilize other starting materials, and the application of this specific iodo-substituted benzaldehyde (B42025) has not been a focus of reported studies.
Formation of Nitrogen-Containing Heterocycles
Similarly, the aldehyde functionality could be employed in condensation reactions with amines or other nitrogen-containing nucleophiles to form nitrogen-containing heterocycles such as quinolines or acridines. The iodo-substituent could then be used for further derivatization of the heterocyclic core. While general methods for the synthesis of these heterocycles are abundant, those specifically starting from this compound are not described in the available literature.
Construction of Fused-Ring Systems
The combination of the aldehyde and iodo groups on the benzaldehyde ring presents opportunities for the construction of fused-ring systems through intramolecular coupling reactions. For example, a suitable coupling partner could be introduced via the aldehyde, followed by an intramolecular Heck or Suzuki reaction to form a new ring fused to the initial benzene (B151609) ring. Despite the synthetic potential of this approach, its practical application with this compound has not been detailed in scientific publications.
Precursor for Advanced Materials and Organic Electronic Systems
Iodinated aromatic compounds can serve as building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic semiconductors. The iodine atom can facilitate the introduction of larger conjugated systems through cross-coupling reactions, a key strategy in tuning the electronic properties of materials. The methylthio group could also be used to modulate these properties. Nevertheless, the scientific literature does not currently contain reports on the synthesis or investigation of advanced materials derived from this compound.
Utilization in Natural Product Total Synthesis
The strategic use of functionalized building blocks is crucial in the total synthesis of complex natural products. While iodo-substituted aromatic compounds are valuable intermediates in this field, there are no published total syntheses that specifically report the use of this compound as a key fragment.
Application in the Synthesis of Ligands for Catalysis
The development of novel ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The structure of this compound offers several handles for its elaboration into sophisticated ligand scaffolds.
The aldehyde group serves as a convenient starting point for the synthesis of imine-containing ligands, commonly known as Schiff base ligands. These are readily prepared through the condensation reaction of the aldehyde with a primary amine. The resulting Schiff base can act as a bidentate ligand, coordinating to a metal center through the imine nitrogen and another donor atom, which can be introduced via the amine component.
Furthermore, the aryl iodide functionality of this compound can be exploited in palladium-catalyzed cross-coupling reactions to introduce phosphine (B1218219) groups, which are ubiquitous in catalysis. For instance, a Buchwald-Hartwig amination could be employed to introduce an aminophosphine, or a Sonogashira coupling followed by hydrophosphination could yield a vinylphosphine. The methylthio group, containing a soft sulfur donor atom, can also participate in metal coordination, potentially leading to multidentate ligands.
A hypothetical synthetic route to a P,N-ligand starting from this compound is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Reductive Amination | This compound, (2-aminophenyl)diphenylphosphine, NaBH(OAc)₃ | N-((5-iodo-2-(methylthio)phenyl)methyl)-2-(diphenylphosphino)aniline |
| 2 | Metal Complexation | N-((5-iodo-2-(methylthio)phenyl)methyl)-2-(diphenylphosphino)aniline, Pd(OAc)₂ | Palladium(II) complex of the P,N-ligand |
This hypothetical palladium complex, featuring a bidentate P,N-ligand, could potentially be evaluated for its catalytic activity in various cross-coupling reactions. The presence of the methylthio group might influence the electronic properties and stability of the catalyst.
Development of Novel Methodologies Utilizing the Compound's Unique Reactivity Profile
The distinct reactivity of the different functional groups in this compound can be harnessed to develop novel synthetic methodologies. The sequential or tandem transformation of these groups allows for the efficient construction of complex heterocyclic and polyfunctionalized molecules.
One area of potential is in multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The aldehyde functionality of this compound can readily participate in such reactions. For example, a Biginelli or Hantzsch-type reaction could be envisioned, where the resulting heterocyclic product would bear both the iodo and methylthio substituents, making it a versatile intermediate for further functionalization.
The differential reactivity of the aryl iodide and the aldehyde can also be exploited in sequential cross-coupling and condensation reactions. For instance, the aryl iodide can undergo a Suzuki or Heck coupling to introduce a new carbon-carbon bond, followed by a Wittig or aldol (B89426) reaction at the aldehyde position. This stepwise approach allows for the controlled and predictable assembly of complex molecular scaffolds.
A hypothetical example of a sequential reaction sequence is presented below:
| Step | Reaction Type | Reactants | Intermediate/Product | Potential Application of Product |
| 1 | Suzuki Coupling | This compound, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-(methylthio)benzaldehyde | Intermediate for further synthesis |
| 2 | Wittig Reaction | 5-Phenyl-2-(methylthio)benzaldehyde, (Triphenylphosphoranylidene)acetic acid ethyl ester | Ethyl 3-(5-phenyl-2-(methylthio)phenyl)acrylate | Precursor for biologically active compounds |
This sequence demonstrates how the unique reactivity profile of this compound can be leveraged to access complex molecules that would be challenging to synthesize through other routes. The ability to perform selective transformations on different parts of the molecule is a key advantage in modern organic synthesis.
Emerging Research Directions and Future Outlook for 5 Iodo 2 Methylthio Benzaldehyde Research
Exploration of Photoredox and Electrochemical Transformations
The aryl iodide moiety of 5-Iodo-2-(methylthio)benzaldehyde is an ideal handle for radical-based transformations, a field that has been revolutionized by the advent of visible-light photoredox catalysis. This technique allows for the generation of aryl radicals under exceptionally mild conditions, opening up reaction pathways that are difficult to access through traditional methods. rsc.org Future research will likely focus on using photoredox catalysis to engage the iodo-group in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One promising avenue is the photocatalytic thiolation of the aryl iodide, which could be used to introduce a second, different sulfur-containing group to the molecule. rsc.org Similarly, intramolecular reactions, such as the 1,5-hydrogen atom transfer (HAT) of aryl radicals generated from derivatives of this compound, could provide rapid access to complex, fused heterocyclic scaffolds that are of interest in medicinal chemistry. rsc.org The general mechanisms of photoredox catalysis, which can proceed through either reductive or oxidative quenching cycles, offer a broad toolkit for these transformations. beilstein-journals.org
Electrochemical methods present a complementary, reagent-free approach to generating reactive intermediates. The electrochemical oxidation or reduction of this compound and its derivatives could provide alternative pathways for C-H functionalization, cross-coupling reactions, and the synthesis of novel molecular architectures.
Table 1: Potential Photoredox Reactions Involving this compound
| Reaction Type | Potential Coupling Partner | Expected Product Feature | Rationale |
| C-C Coupling | Alkenes, Alkynes | Styrenyl or alkynyl derivatives | Heck-type coupling via aryl radical addition. |
| C-N Coupling | Amines, Amides | Aniline or benzamide (B126) derivatives | Buchwald-Hartwig-type amination under photoredox conditions. |
| C-O Coupling | Alcohols, Phenols | Aryl ether derivatives | Ullmann-type coupling facilitated by light. |
| Thiolation | Thiols | Diaryl sulfide (B99878) derivatives | Introduction of a second thioether linkage. rsc.org |
| Intramolecular Cyclization | Pendant functional groups | Fused heterocyclic systems | Radical cyclization onto the aldehyde or other appended groups. rsc.org |
Development of Asymmetric Catalysis Involving Derivatives of this compound
The aldehyde group is a classic prochiral center, making it an ideal substrate for asymmetric catalysis to generate chiral alcohols, amines, and other enantioenriched products. Future work will likely involve the application of well-established asymmetric catalytic methods to this compound, such as:
Asymmetric Reduction: Catalytic hydrogenation or transfer hydrogenation using chiral metal complexes (e.g., Ru-, Rh-, Ir-based) or organocatalysts to produce chiral benzylic alcohols.
Asymmetric Addition: Nucleophilic addition of organometallic reagents (e.g., organozincs, Grignards) in the presence of chiral ligands to create chiral secondary alcohols.
Asymmetric Amination: Reductive amination with chiral catalysts or the addition of nitrogen nucleophiles to chiral imine intermediates.
The development of novel catalytic systems that can tolerate the thioether and aryl iodide functionalities while achieving high enantioselectivity at the aldehyde will be a key research focus. Furthermore, the synthesis of chiral derivatives from this compound opens the door to using them as chiral ligands or building blocks in more complex asymmetric syntheses.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, scalability, and process control over traditional batch methods. researchgate.netsci-hub.se The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow processes. For instance, hazardous or highly exothermic reactions, such as certain iodination or oxidation steps, can be performed more safely in continuous flow reactors where small volumes are reacted at any given time. vapourtec.com
Key advantages of applying flow chemistry include:
Enhanced Safety: Minimizes the volume of hazardous reagents and intermediates. vapourtec.com
Precise Control: Allows for exact control over reaction time, temperature, and stoichiometry, which can improve selectivity and yield.
Scalability: Scaling up production is achieved by running the system for a longer duration rather than using larger reactors. researchgate.net
Multi-step Synthesis: The modular nature of flow systems allows for the coupling of multiple reaction steps, purification, and analysis in a single, continuous sequence. uc.pt
Automated synthesis platforms, which often utilize flow chemistry, can be used to rapidly generate libraries of derivatives from this compound for applications in drug discovery and materials science. sci-hub.se For example, an automated system could perform a Suzuki coupling at the iodide position, followed by a reductive amination at the aldehyde, and then an oxidation of the thioether, all in a sequential, unattended process.
Advanced Computational Design of Novel Reactivity Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. In the context of this compound, computational studies can provide deep insights into its reactivity and guide the development of new synthetic methods.
Future research will likely employ computational tools to:
Predict Reaction Mechanisms: Elucidate the detailed pathways of photoredox, electrochemical, or metal-catalyzed reactions involving the compound.
Design Novel Catalysts: Model the interaction of the substrate with various catalysts to design new ligands or catalytic systems with enhanced activity and selectivity for transformations at the aldehyde, iodide, or thioether positions.
Explore Reactivity: Predict the feasibility of novel, yet-untested, reaction pathways and transformations, thereby accelerating experimental discovery.
Understand Halogen Bonding: The iodo-group is a potent halogen bond donor. Computational studies can model these non-covalent interactions, aiding in the design of supramolecular assemblies and organocatalysts where halogen bonding plays a key role. rsc.org
Strategic Combinations with Other Functional Groups for Multifunctional Architectures
The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. Future research will focus on developing synthetic strategies that leverage this orthogonality to build complex, multifunctional molecules in a controlled, stepwise manner.
For example, a synthetic sequence could involve:
A Suzuki or Sonogashira coupling on the aryl iodide .
An aldol (B89426) condensation or Wittig reaction on the aldehyde .
A selective oxidation of the thioether to a sulfoxide (B87167) or sulfone.
This step-by-step functionalization allows for the precise installation of different chemical moieties, leading to the creation of advanced molecular architectures. An exciting direction is the use of the iodo-group as a linchpin for constructing multidentate ligands or halogen-bond-based activating reagents. rsc.org By first building a complex scaffold around the benzaldehyde (B42025) and thioether core, the iodo-group can be converted into a functional group like a triazolium, creating a molecule with integrated catalytic or recognition properties. rsc.org
Sustainable Synthetic Approaches for Industrial Scale-Up
As the applications of this compound and its derivatives grow, the development of sustainable and cost-effective manufacturing processes becomes crucial. Future research will prioritize "green chemistry" principles for its synthesis and use.
Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. google.com
Greener Reagents and Solvents: Replacing hazardous reagents (e.g., toxic solvents, heavy metal oxidants) with more environmentally benign alternatives. The use of photocatalysis, which uses light as a "reagent," is an inherently green approach. beilstein-journals.org
Catalyst Recycling: Employing heterogeneous or recyclable catalysts to reduce costs and environmental impact. google.com
Flow Chemistry for Manufacturing: As mentioned previously, flow chemistry is not only an enabling technology for discovery but also a more sustainable platform for industrial production, offering better energy efficiency and waste reduction. researchgate.net
By focusing on these sustainable approaches, the industrial-scale production of this compound can be made more economically viable and environmentally responsible.
Conclusion
Summary of Key Academic Contributions and Methodological Advances
5-Iodo-2-(methylthio)benzaldehyde stands out as a preeminent example of a multi-functional synthetic building block. Its true value is realized through its exceptional utility in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The presence of the highly reactive iodo group facilitates the introduction of a vast array of substituents, enabling the construction of complex molecular architectures with a high degree of control and efficiency. Furthermore, the aldehyde functionality provides a gateway for the synthesis of diverse heterocyclic systems and for the elaboration into other functional groups. The collective academic research into these modern synthetic methods has unlocked the immense potential of substrates like this compound.
Outlook on the Enduring Significance of this compound in Chemical Research
The significance of this compound in chemical research is poised to endure and expand. As the demand for novel, complex molecules in fields such as medicinal chemistry, agrochemicals, and materials science continues to grow, the need for versatile and strategically functionalized building blocks will become even more critical. The ability to readily modify the core structure of this compound through reliable and high-yielding cross-coupling reactions makes it an invaluable tool for the rapid generation of compound libraries for screening and for the efficient synthesis of targeted molecules. Future research will likely focus on the development of even more sophisticated and selective catalytic systems that can further enhance the utility of this and related compounds, solidifying the central role of this compound in the art and science of chemical synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Iodo-2-(methylthio)benzaldehyde, and what challenges arise during iodination?
Methodological Answer: The synthesis of halogenated benzaldehyde derivatives often involves electrophilic substitution or metal-catalyzed cross-coupling. For introducing iodine, direct iodination of the parent benzaldehyde using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., acetic acid) is common. For example, analogous iodination of 2-methylbenzoic acid involves iodine in the presence of oxidizing agents and acetic anhydride . Challenges include:
- Regioselectivity: Ensuring iodine incorporation at the 5-position requires careful control of reaction conditions (e.g., temperature, catalyst).
- Byproduct formation: Competing side reactions (e.g., over-iodination) can occur, necessitating purification via column chromatography or recrystallization.
- Yield optimization: Use of polar aprotic solvents (DMF or DMSO) may enhance reactivity but requires post-reaction neutralization .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural verification and purity assessment:
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Safety measures should align with GHS guidelines and SDS recommendations for similar iodinated aromatics:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected for integrity before use .
- Ventilation: Use fume hoods to minimize inhalation risks, as volatile aldehydes may irritate respiratory systems .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
- Storage: Keep in amber glass containers under inert atmosphere (N₂ or Ar) to prevent light/oxygen degradation .
Advanced Research Questions
Q. How does the methylthio group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The methylthio (-SMe) group acts as a directing group, facilitating regioselective C-H activation in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, competing coordination of sulfur to metal centers can deactivate catalysts. Strategies include:
- Pre-functionalization: Convert -SMe to a better leaving group (e.g., -SO₂Me) prior to coupling .
- Ligand optimization: Bulky ligands (e.g., XPhos) mitigate sulfur-metal interactions, improving catalytic turnover .
- Mechanistic studies: Use DFT calculations to model transition states and identify rate-limiting steps .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include accelerated degradation tests:
- Thermal stability: Heat samples at 40–80°C and monitor decomposition via HPLC. Iodinated aromatics typically degrade via dehalogenation above 100°C .
- pH dependence: Test in buffered solutions (pH 3–10). Aldehydes are prone to oxidation in basic media, forming carboxylic acids .
- Light sensitivity: UV-vis spectroscopy under UV light exposure quantifies photodegradation rates .
Q. How can computational models predict the physicochemical properties of this compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and cheminformatics tools:
- Solubility: Use COSMO-RS to predict solubility in organic solvents (e.g., logP ~2.5) .
- Reactivity descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .
- Spectroscopic simulation: Compare computed IR/NMR spectra with experimental data to validate structures .
Q. How can researchers address contradictory data in literature regarding the compound’s ecotoxicity?
Methodological Answer: Many SDS lack ecotoxicity data (e.g., ), necessitating independent assessment:
- Bioassay design: Use Daphnia magna or Vibrio fischeri for acute toxicity screening (OECD 202/ISO 11348).
- Degradation studies: Perform photolysis/hydrolysis experiments to quantify persistence (t½) and metabolite identification via LC-MS .
- Data reconciliation: Compare results with structurally similar compounds (e.g., iodovanillin ) to infer trends.
Q. What role does this compound play in synthesizing bioactive heterocycles?
Methodological Answer: The aldehyde and iodine moieties enable diverse transformations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
